N-Benzylnon-1-en-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylnon-1-en-4-amine is an organic compound characterized by the presence of a benzyl group attached to a non-1-en-4-amine structure. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylnon-1-en-4-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of non-1-en-4-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Nucleophilic Substitution: Another method involves the substitution of a halogenated non-1-en-4-alkane with benzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylnon-1-en-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with nickel or palladium catalysts.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzylnon-1-en-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Benzylnon-1-en-4-amine involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylamine: Similar structure but lacks the non-1-en-4-amine moiety.
Non-1-en-4-amine: Lacks the benzyl group.
Benzylamine derivatives: Various derivatives with different substituents on the benzyl group
Uniqueness
N-Benzylnon-1-en-4-amine is unique due to the presence of both the benzyl and non-1-en-4-amine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
88381-97-9 |
---|---|
Molekularformel |
C16H25N |
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
N-benzylnon-1-en-4-amine |
InChI |
InChI=1S/C16H25N/c1-3-5-7-13-16(10-4-2)17-14-15-11-8-6-9-12-15/h4,6,8-9,11-12,16-17H,2-3,5,7,10,13-14H2,1H3 |
InChI-Schlüssel |
JXZNZXPFSGLVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=C)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.